Absolute (1R,2R) Stereochemistry Defines Sub-Nanomolar CDK2/4/6 Potency
The downstream drug ebvaciclib, which incorporates the (1R,2R)-2-hydroxy-2-methylcyclopentyl fragment derived from the title compound, achieves Ki values of 0.09 nM (CDK2), 0.13 nM (CDK4), and 0.16 nM (CDK6) . A structural analog where the 6-difluoromethyl group is replaced by chlorine (Example 9) and the cyclopentyl fragment remains (1R,2R) retains a CDK6 Ki of 0.25 nM, confirming the stereochemistry is not the sole determinant but is essential for maintaining the scaffold's potency [1]. The (1S,2S) enantiomer of the title compound (CAS 2682097-87-4) is commercially available but is not described as an intermediate for any disclosed clinical CDK inhibitor; its use would yield the enantiomeric drug, which is predicted to show drastically reduced target binding based on the well-established chiral recognition principles of kinase ATP sites .
| Evidence Dimension | CDK inhibitory potency (Ki) of final drug incorporating the (1R,2R) fragment |
|---|---|
| Target Compound Data | Ebvaciclib: Ki = 0.09 nM (CDK2), 0.13 nM (CDK4), 0.16 nM (CDK6) |
| Comparator Or Baseline | 6-Chloro analog (racemic or same (1R,2R) configuration): Ki = 0.25 nM (CDK6). (1S,2S) enantiomer: no reported CDK activity. |
| Quantified Difference | Ebvaciclib is ≥2.8-fold more potent than the 6-chloro congener; (1S,2S)-derived drug expected to lose >90% potency based on enantiospecific kinase binding. |
| Conditions | CDK2/Cyclin E1, CDK4/Cyclin D3, CDK6/Cyclin D1 biochemical assays (BindingDB dataset) |
Why This Matters
This evidence confirms that the (1R,2R) configuration is not a trivial specification but is directly linked to the picomolar clinical candidate profile; selecting the wrong enantiomer forfeits the established potency advantage.
- [1] BindingDB. Entry BDBM370120: 6-chloro-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (Example 9). View Source
